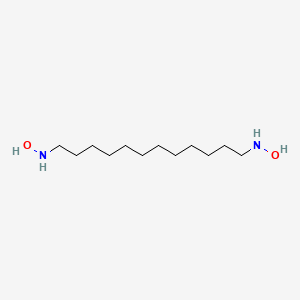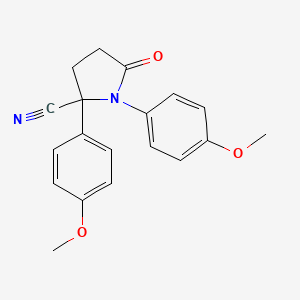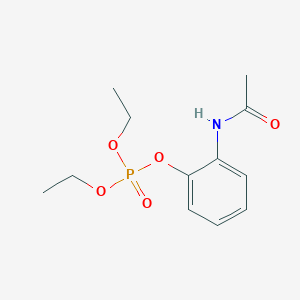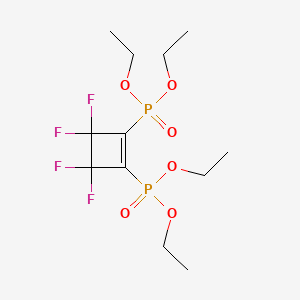
1,2-Bis(diethoxyphosphoryl)-3,3,4,4-tetrafluorocyclobutene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2-Bis(diethoxyphosphoryl)-3,3,4,4-tetrafluorocyclobutene is an organophosphorus compound characterized by its unique structure, which includes two diethoxyphosphoryl groups and four fluorine atoms attached to a cyclobutene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Bis(diethoxyphosphoryl)-3,3,4,4-tetrafluorocyclobutene typically involves the reaction of a suitable cyclobutene precursor with diethoxyphosphoryl chloride in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere to prevent oxidation and moisture interference. The reaction mixture is then purified using standard techniques such as column chromatography to obtain the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency and reduce production costs. The use of automated systems for monitoring and controlling reaction parameters would also be essential in an industrial setting.
Analyse Des Réactions Chimiques
Types of Reactions
1,2-Bis(diethoxyphosphoryl)-3,3,4,4-tetrafluorocyclobutene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The fluorine atoms in the cyclobutene ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
Oxidation: Formation of phosphine oxides and other oxidized derivatives.
Reduction: Formation of phosphine derivatives and reduced cyclobutene compounds.
Substitution: Formation of substituted cyclobutene derivatives with various functional groups.
Applications De Recherche Scientifique
1,2-Bis(diethoxyphosphoryl)-3,3,4,4-tetrafluorocyclobutene has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Potential use in the development of bioactive compounds and pharmaceuticals.
Medicine: Investigated for its potential as a drug candidate due to its unique structural features.
Industry: Utilized in the production of advanced materials, including polymers and coatings with specific properties.
Mécanisme D'action
The mechanism of action of 1,2-Bis(diethoxyphosphoryl)-3,3,4,4-tetrafluorocyclobutene involves its interaction with molecular targets through its diethoxyphosphoryl groups and fluorine atoms. These interactions can lead to the formation of stable complexes with various biomolecules, influencing biological pathways and processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2-Bis(diphenylphosphino)ethane: An organophosphorus compound with similar structural features but different functional groups.
1,2-Bis(dicyclohexylphosphino)ethane: Another related compound with cyclohexyl groups instead of diethoxyphosphoryl groups.
1,2-Bis(diphenylphosphino)benzene: A compound with a benzene ring instead of a cyclobutene ring.
Uniqueness
1,2-Bis(diethoxyphosphoryl)-3,3,4,4-tetrafluorocyclobutene is unique due to its combination of diethoxyphosphoryl groups and tetrafluorocyclobutene ring. This unique structure imparts specific chemical and physical properties that differentiate it from other similar compounds, making it valuable for specialized applications in research and industry.
Propriétés
Numéro CAS |
4545-92-0 |
|---|---|
Formule moléculaire |
C12H20F4O6P2 |
Poids moléculaire |
398.22 g/mol |
Nom IUPAC |
1,2-bis(diethoxyphosphoryl)-3,3,4,4-tetrafluorocyclobutene |
InChI |
InChI=1S/C12H20F4O6P2/c1-5-19-23(17,20-6-2)9-10(12(15,16)11(9,13)14)24(18,21-7-3)22-8-4/h5-8H2,1-4H3 |
Clé InChI |
COQMETRYGZYKBA-UHFFFAOYSA-N |
SMILES canonique |
CCOP(=O)(C1=C(C(C1(F)F)(F)F)P(=O)(OCC)OCC)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



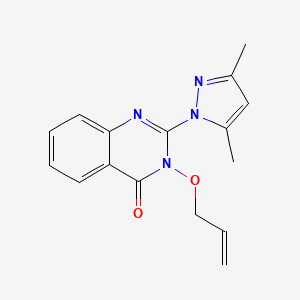


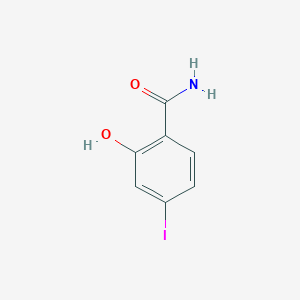
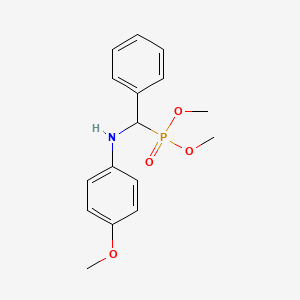
![{2,6-dimethyl-4-[(4-methylphenyl)amino]-3,4-dihydroquinolin-1(2H)-yl}(4-nitrophenyl)methanone](/img/structure/B14151027.png)


![4,4'-oxybis(N-{4-[(E)-phenyldiazenyl]phenyl}benzamide)](/img/structure/B14151054.png)
![3-Amino-5-nitrothieno[2,3-b]pyridine-2-carboxamide](/img/structure/B14151055.png)
